

A Technical Guide to 2-(3-Nitrophenoxy)acetic Acid

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Compound of Interest

Compound Name: (3-Nitrophenoxy)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Nitrophenoxy)acetic acid, a notable organic compound, holds significant interest within the scientific community, particularly in the fields of agrochemicals and pharmaceuticals. Its structural characteristics, featuring a phenoxyacetic acid moiety with a nitro group substituent, suggest a range of potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance, offering valuable insights for researchers engaged in drug discovery and development. The IUPAC name for this compound is **2-(3-Nitrophenoxy)acetic acid**, and its CAS registry number is 1878-88-2.

Physicochemical Properties

A clear understanding of the physicochemical properties of **2-(3-Nitrophenoxy)acetic acid** is fundamental for its application in research and development. The following table summarizes key quantitative data for this compound.

Property	Value
IUPAC Name	2-(3-Nitrophenoxy)acetic acid
CAS Number	1878-88-2
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.15 g/mol

Synthesis

The primary method for the synthesis of **2-(3-Nitrophenoxy)acetic acid** is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of aryloxyacetic acids, which can be adapted for **2-(3-Nitrophenoxy)acetic acid**.

Materials:

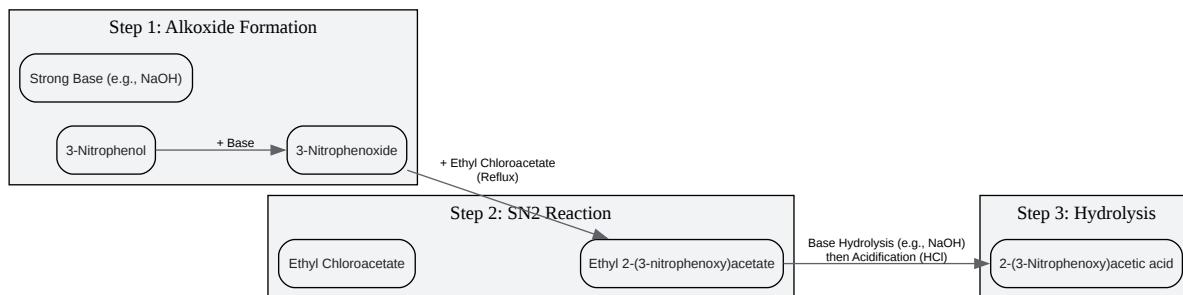
- 3-Nitrophenol
- Ethyl chloroacetate
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol (or another suitable solvent)
- Hydrochloric acid (HCl)
- Diethyl ether (for extraction)
- Distillation apparatus
- Reflux condenser
- Separatory funnel

- Standard laboratory glassware

Procedure:

- Formation of the Alkoxide: In a round-bottom flask, dissolve 3-nitrophenol in ethanol. To this solution, add an equimolar amount of a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenol and form the corresponding sodium or potassium 3-nitrophenoxide. The reaction is typically stirred at room temperature until the phenol is fully converted.
- Nucleophilic Substitution: To the freshly prepared alkoxide solution, add ethyl chloroacetate dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours to ensure the completion of the S_N2 reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Hydrolysis of the Ester: After the substitution reaction is complete, the resulting ester, ethyl 2-(3-nitrophenoxy)acetate, is hydrolyzed to the carboxylic acid. This is achieved by adding an aqueous solution of a strong base (e.g., NaOH) and continuing to reflux the mixture.
- Work-up and Isolation: Upon completion of the hydrolysis, the reaction mixture is cooled to room temperature. The ethanol is removed under reduced pressure. The remaining aqueous solution is then washed with diethyl ether to remove any unreacted starting materials or non-polar impurities. The aqueous layer is then acidified with dilute hydrochloric acid, which protonates the carboxylate to precipitate the desired **2-(3-Nitrophenoxy)acetic acid**.
- Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the final product.

Logical Workflow for Williamson Ether Synthesis:



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Caption: General workflow for the synthesis of **2-(3-Nitrophenoxy)acetic acid** via Williamson ether synthesis.

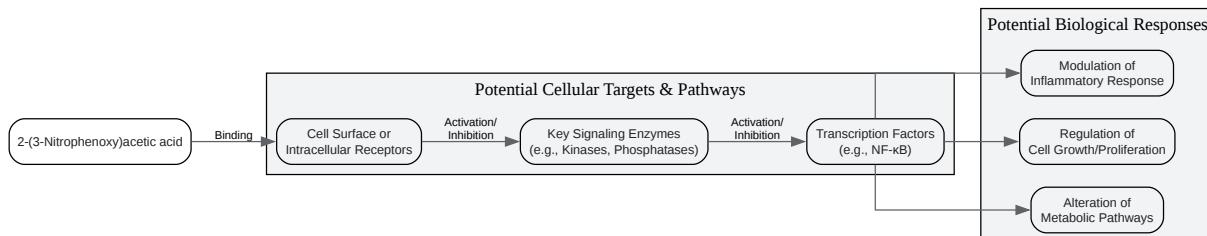
Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity and mechanism of action of **2-(3-Nitrophenoxy)acetic acid** are limited, the activities of related compounds provide valuable insights into its potential applications.

Derivatives of phenoxyacetic acid are known to exhibit a range of biological effects, including herbicidal and anti-inflammatory properties.^{[1][2][3]} The presence of the nitro group can also significantly influence the biological activity of a molecule. Nitro-containing compounds are known to have antimicrobial and anti-inflammatory activities, often through mechanisms involving the reduction of the nitro group to reactive intermediates.^[4]

Given the structural similarities to other biologically active phenoxyacetic acids, it is plausible that **2-(3-Nitrophenoxy)acetic acid** could interact with various cellular signaling pathways. For instance, some acetic acid derivatives have been shown to act as signaling molecules in quorum sensing systems.^{[5][6]} Furthermore, related compounds have been implicated in modulating pathways such as the TGF- β /EGFR/PI3K/NF- κ B signaling pathway, which is crucial in inflammation.^[7]

Hypothesized Signaling Pathway Involvement:

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Caption: Hypothesized interaction of **2-(3-Nitrophenoxy)acetic acid** with cellular signaling pathways.

Conclusion

2-(3-Nitrophenoxy)acetic acid presents itself as a compound of interest for further investigation, particularly in the realms of medicinal chemistry and agrochemical research. The established synthetic route via Williamson ether synthesis provides a reliable method for its preparation. While its specific biological functions remain to be fully elucidated, the known activities of related phenoxyacetic acid and nitro-containing compounds suggest a promising area for future research into its potential as a modulator of key biological pathways. This guide serves as a foundational resource for scientists and researchers aiming to explore the therapeutic or practical applications of this intriguing molecule.

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